molecular formula C15H12BrClN2O3 B2642500 Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate CAS No. 2094371-45-4

Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate

Cat. No. B2642500
CAS RN: 2094371-45-4
M. Wt: 383.63
InChI Key: UZBZYMKZGJKGCB-UHFFFAOYSA-N
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Description

Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis in cancer cells. Additionally, Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate has been found to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate in lab experiments is its potential as an anticancer and anti-inflammatory agent. Additionally, Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate has low toxicity in animal models, making it a safer alternative to other compounds. However, one limitation of using Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate. One direction is to further investigate its potential as an anticancer and anti-inflammatory agent. Additionally, future studies could focus on optimizing the synthesis method to yield higher purity and yield. Furthermore, studies could investigate the potential of Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate in other fields of research, such as materials science and catalysis.

Synthesis Methods

The synthesis of Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate involves the reaction of 4-methylbenzoic acid with 5-bromo-6-chloro-3-pyridinecarboxylic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with methylamine to yield the final product. The synthesis of Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate has been optimized to yield high purity and yield.

Scientific Research Applications

Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. Additionally, Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate has been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

properties

IUPAC Name

methyl 3-[(5-bromo-6-chloropyridine-3-carbonyl)amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O3/c1-8-3-4-9(15(21)22-2)6-12(8)19-14(20)10-5-11(16)13(17)18-7-10/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBZYMKZGJKGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=C(N=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5-bromo-6-chloropyridine-3-amido)-4-methylbenzoate

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